molecular formula C14H19N5OS B3115836 N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide CAS No. 212074-83-4

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

Cat. No. B3115836
CAS RN: 212074-83-4
M. Wt: 305.4 g/mol
InChI Key: CMZXMQHHYRVPQU-UHFFFAOYSA-N
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Description

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it has been found to have promising results in cancer research.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, thereby inhibiting its activity. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an essential step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively block this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been found to have a significant impact on cancer cells, leading to cell death and decreased tumor growth. However, it has also been found to have some toxic effects on normal cells, particularly those in the liver and kidneys. Further research is needed to determine the full extent of these effects.

Advantages and Limitations for Lab Experiments

BPTES has several advantages as a research tool. It is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of this enzyme in cancer metabolism. However, its toxicity to normal cells can make it challenging to use in certain experiments, and researchers must take care to use appropriate controls to ensure that any observed effects are due to the inhibition of glutaminase and not to other factors.

Future Directions

There are several future directions for research on BPTES. One area of interest is the development of more selective inhibitors of glutaminase that do not have the toxic effects of BPTES. Another area of interest is the use of BPTES in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Finally, there is potential for the use of BPTES in the treatment of other diseases, such as neurodegenerative disorders, where glutaminase has been implicated in disease pathology.

Scientific Research Applications

BPTES has been extensively studied for its potential application in cancer research. It has been found to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting this enzyme, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-10(2)11-5-7-12(8-6-11)15-13(20)9-21-14-16-17-18-19(14)3/h5-8,10H,4,9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZXMQHHYRVPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146820
Record name N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butan-2-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

CAS RN

212074-83-4
Record name N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212074-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Methylpropyl)phenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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